molecular formula C8H11ClN2O B6201041 (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride CAS No. 2694056-96-5

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride

Cat. No.: B6201041
CAS No.: 2694056-96-5
M. Wt: 186.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring, and a methyl group at the 3rd position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization with an appropriate reagent to form the oxazine ring. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, filtration, and recrystallization are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atom in the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to various substituted pyrido[3,2-b][1,4]oxazine derivatives.

Scientific Research Applications

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-b][1,4]oxazine: The parent compound without the methyl group.

    3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine: The compound without the hydrochloride salt form.

    2H,3H,4H-pyrido[3,2-b][1,4]oxazine: The compound without the methyl group and hydrochloride salt.

Uniqueness

(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is unique due to its specific stereochemistry (3S configuration), the presence of a methyl group, and its hydrochloride salt form. These features contribute to its distinct chemical properties, sol

Properties

CAS No.

2694056-96-5

Molecular Formula

C8H11ClN2O

Molecular Weight

186.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.